molecular formula C18H22N4O2 B11249826 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(2-pyridyl)ethyl]acetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(2-pyridyl)ethyl]acetamide

Cat. No.: B11249826
M. Wt: 326.4 g/mol
InChI Key: JNDGHHGEAMACCE-UHFFFAOYSA-N
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Description

The compound 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(2-pyridyl)ethyl]acetamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring a seven-membered cyclohepta[c]pyridazinone core fused with a pyridazine ring. The 2-position of the pyridazinone moiety is substituted with an acetamide group, which is further functionalized with a 2-(2-pyridyl)ethyl chain.

Key physicochemical properties include:

  • Molecular weight: Estimated to be ~400–450 Da based on structural analogs .
  • Functional groups: Pyridazinone (electron-deficient aromatic system), acetamide (hydrogen-bond donor/acceptor), and pyridyl (basic nitrogen for solubility or target interaction) .

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C18H22N4O2/c23-17(20-11-9-15-7-4-5-10-19-15)13-22-18(24)12-14-6-2-1-3-8-16(14)21-22/h4-5,7,10,12H,1-3,6,8-9,11,13H2,(H,20,23)

InChI Key

JNDGHHGEAMACCE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(2-pyridyl)ethyl]acetamide involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(2-pyridyl)ethyl]acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions can yield alcohols .

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C16H20N4OC_{16}H_{20}N_4O, indicating a complex structure that contributes to its biological activity.

Structural Characteristics

The compound features a cycloheptane ring fused with a pyridazine moiety, which is known for enhancing lipophilicity and modulating biological interactions. The presence of a pyridine group further augments its potential as a pharmacophore.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . For instance, derivatives of similar structures have shown significant efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The antimicrobial mechanisms are believed to involve disruption of cellular processes in pathogens.

Antiviral Potential

In the search for novel antiviral agents, compounds structurally related to 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(2-pyridyl)ethyl]acetamide have been investigated for their ability to inhibit viral polymerases. Specifically, research targeting the PA-PB1 interface of the influenza A virus polymerase has identified promising candidates that could lead to new antiviral therapies .

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may exhibit neuroprotective effects . Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress . This opens avenues for further research into its potential use in treating neurodegenerative diseases.

Synthesis Methodologies

The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(2-pyridyl)ethyl]acetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Cycloheptane Ring : Utilizing cyclization reactions involving appropriate precursors.
  • Pyridazine Integration : Incorporating pyridazine moieties through condensation reactions with hydrazines or hydrazones.
  • Acetamide Formation : The final step often involves acylation with acetic anhydride or acetyl chloride to yield the acetamide derivative.

Case Study 1: Antibacterial Activity Assessment

In a study assessing various synthesized derivatives of similar compounds, it was found that certain analogs demonstrated significant antibacterial activity through disc diffusion methods. The results indicated zones of inhibition comparable to standard antibiotics .

Case Study 2: Antiviral Efficacy

Research on compounds targeting the influenza virus polymerase revealed that specific derivatives exhibited potent inhibitory effects on viral replication in vitro. These findings suggest potential therapeutic applications in antiviral drug development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Below is a detailed analysis of structurally and functionally related compounds, organized by substituent variations and biological implications.

Substituent Variations in the Acetamide Side Chain
Compound ID Substituent on Acetamide Molecular Weight (Da) Key Properties/Findings References
Compound A (Target) 2-(2-Pyridyl)ethyl ~400–450 Enhanced solubility due to pyridyl group; potential kinase inhibition activity.
Compound B () 6-(Trifluoromethoxy)benzothiazol-2-yl 433.43 Improved metabolic stability (CF3 group); benzothiazole may enhance kinase affinity.
Compound C () 4-Fluorobenzyl 329.37 Increased lipophilicity (logP ~2.5); possible CNS penetration.
Compound D () 5-Methyl-6-sulfamoylpyridin-2-yl Exact MW unspecified Sulfamoyl group enhances hydrogen bonding; dichloropyridazine increases electrophilicity.

Structural Insights :

  • The 2-(2-pyridyl)ethyl group in Compound A balances solubility and target engagement, unlike the 4-fluorobenzyl group in Compound C, which prioritizes lipophilicity over solubility .
Core Modifications in the Pyridazinone System
Compound ID Core Structure Modification Biological Implications References
Compound A (Target) Cyclohepta[c]pyridazinone Flexible seven-membered ring may aid conformational adaptability.
Compound E () Cyclohepta[b]pyridine with sulfanyl Sulfanyl group increases nucleophilicity; cyano substitution stabilizes π-stacking.
Compound F () Hydrazinyl-oxoacetamide + pyridyl Metal-chelating capacity (Ni/Co complexes); antimicrobial activity reported.

Key Differences :

  • Compound F’s hydrazinyl-oxoacetamide enables metal coordination, a feature absent in Compound A, suggesting divergent therapeutic applications (e.g., antimicrobial vs. kinase inhibition) .

Biological Activity

The compound 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(2-pyridyl)ethyl]acetamide is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties and mechanisms of action.

Structural Overview

The structural formula for the compound is as follows:

C15H20N4O2\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2

This indicates a complex arrangement that may contribute to its biological properties. The presence of both pyridazine and acetamide functional groups is significant in determining its activity.

Anticancer Activity

Recent studies have demonstrated that pyridazinone derivatives exhibit anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines including:

  • HCT116 (colon carcinoma)
  • HEP3B (liver cancer)
  • SH-SY5Y (neuroblastoma)

These compounds often display selective cytotoxicity, suggesting that structural modifications can enhance their therapeutic potential against specific cancer types .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that certain pyridazinones can inhibit cell proliferation by inducing apoptosis in cancer cells. This is achieved through the modulation of various signaling pathways .
  • Anti-inflammatory Properties : Pyridazinone derivatives have been reported to inhibit pro-inflammatory cytokines like IL-β in stimulated cells. This suggests potential applications in treating inflammatory diseases .
  • Phosphodiesterase Inhibition : Some pyridazinones act as phosphodiesterase inhibitors, which can lead to increased intracellular cAMP levels and subsequent effects on cell signaling pathways .

Case Studies and Experimental Findings

StudyCompound TestedBiological ActivityFindings
1ZardaverinePDE inhibitionIC50 values of 0.58 μM for PDE III and 0.17 μM for PDE IV .
2Various PyridazinonesAnticancerSignificant cytotoxic effects against HCT116 and HEP3B cell lines .
3Pyridazine DerivativesAnti-inflammatoryPotent inhibition of IL-β production in HL-60 cells .

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